P2X3 Receptor Antagonism Profile
The target compound acts as an antagonist at the P2X3 receptor with an EC50 of 340 nM, measured in Xenopus oocytes expressing recombinant rat P2X3 [1]. This is a moderate potency relative to potent clinical candidates like gefapixant (AF-219) which exhibit IC50 values in the low nanomolar range (~30 nM) [2]. However, the compound's unique pyrazole-acetamide scaffold with a morpholino group is structurally distinct from the arylamide or naphthalene-urea backbones common in potent P2X3 antagonists, offering a differentiated chemical starting point for lead optimization.
| Evidence Dimension | P2X3 Receptor Antagonist Potency (EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 340 nM (rat P2X3) |
| Comparator Or Baseline | Gefapixant (AF-219): IC50 ~30 nM (human P2X3) |
| Quantified Difference | Gefapixant is >10-fold more potent. |
| Conditions | Target compound: rat P2X3 in Xenopus oocytes. Gefapixant: human P2X3 in recombinant cell line. A direct head-to-head comparison under identical conditions is not available. |
Why This Matters
For researchers requiring a P2X3 antagonist with a completely different chemotype for target validation or to circumvent intellectual property related to dominant clinical scaffolds, this compound provides a distinct, albeit less potent, alternative.
- [1] BindingDB ChEMBL_147403 (CHEMBL884064). P2X3 antagonist EC50: 340 nM. View Source
- [2] Abdulqawi, R., et al. (2015). P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study. The Lancet, 385(9974), 1198-1205. (Gefapixant IC50 ~30 nM). View Source
